molecular formula C19H14N2 B5718037 1-(4-Phenylphenyl)benzimidazole

1-(4-Phenylphenyl)benzimidazole

Cat. No.: B5718037
M. Wt: 270.3 g/mol
InChI Key: MZRJOJWEWARGGU-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core fused with a biphenyl moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aromatic aldehydes under acidic conditions . Another method includes the use of formic acid or trimethyl orthoformate as a C1 source in the presence of a catalyst . Microwave-assisted synthesis has also been reported to improve yield and reduce reaction time .

Industrial Production Methods: Industrial production of benzimidazole derivatives typically involves large-scale condensation reactions using readily available starting materials such as o-phenylenediamine and benzaldehydes. The reactions are often carried out in solvent mixtures under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its pharmacological effects .

Comparison with Similar Compounds

  • 2-Phenylbenzimidazole
  • 6-Chloro-2-phenethylbenzimidazole
  • 5,6-Dichloro-2-phenylbenzimidazole

Comparison: 1-(4-Phenylphenyl)benzimidazole is unique due to its biphenyl moiety, which enhances its stability and biological activity compared to other benzimidazole derivatives. The presence of additional phenyl rings can improve its binding affinity to molecular targets, making it a more potent compound in various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in the development of new materials, therapeutic agents, and chemical processes.

Properties

IUPAC Name

1-(4-phenylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)21-14-20-18-8-4-5-9-19(18)21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRJOJWEWARGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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